
Eremomycin aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremomycin aglycone, also known as this compound, is a useful research compound. Its molecular formula is C53H53ClN8O17 and its molecular weight is 1109.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibiotic Development
Eremomycin aglycone exhibits potent antibacterial properties, making it a candidate for developing new antibiotics, especially against resistant bacterial strains.
- Chemical Structure and Mechanism : Eremomycin is structurally similar to vancomycin but differs in its sugar composition and chlorine content. The aglycone form lacks the sugar moieties that are essential for its antibiotic activity. However, studies indicate that the aglycone retains significant antibacterial activity against Gram-positive bacteria by inhibiting cell wall synthesis through binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors .
- Research Findings : A study demonstrated that the aglycone form could be synthesized efficiently via deglycosidation methods, yielding compounds with high purity and substantial antibacterial activity . The antibacterial efficacy of this compound has been compared with other glycopeptide antibiotics, showing promising results against multi-drug resistant strains.
Chiral Separation Technologies
Eremomycin derivatives have been utilized as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), enhancing the separation of enantiomers in various applications.
- Chiral Recognition Mechanism : The immobilization of eremomycin on silica supports has been shown to provide effective chiral recognition for amino acids and β-blockers. The chemical structure of the chiral ligand plays a crucial role in enantioselectivity, with modifications leading to improved separation efficiency .
- Case Studies : In one study, three new CSPs based on eremomycin were developed and tested for their ability to separate amino acid enantiomers. The results indicated that CSPs with chlorinated derivatives exhibited superior enantioselectivity compared to non-chlorinated counterparts . This finding underscores the importance of specific functional groups in enhancing chiral recognition.
Structural Studies and Spectroscopy
The structural elucidation of this compound has been a focal point for researchers aiming to understand its properties and potential applications better.
- Spectroscopic Analysis : Advanced techniques such as NMR spectroscopy have been employed to characterize the chemical structure of this compound. These studies reveal detailed information about its molecular framework, including the arrangement of amino acids and sugar residues .
- Degradation Studies : Research has also focused on the partial degradation products of eremomycin, which exhibit antimicrobial activity. Understanding these degradation pathways can lead to insights into the stability and efficacy of eremomycin-based antibiotics under various conditions .
Propriétés
Numéro CAS |
119789-44-5 |
---|---|
Formule moléculaire |
C53H53ClN8O17 |
Poids moléculaire |
1109.5 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1 |
Clé InChI |
RWFDKJBPMLNBSI-GAZOPBORSA-N |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES canonique |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
Key on ui other cas no. |
119789-44-5 |
Synonymes |
eremomycin aglycone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.